molecular formula C18H18N4O2 B14864338 5-(2-methoxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14864338
M. Wt: 322.4 g/mol
InChI Key: KQUBPQIGWSOJDK-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a methoxyphenyl group, and a pyridinyl ethyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pyridinyl Ethyl Chain: This can be done through nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Optimizing Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Utilizing methods such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Aminated derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-methoxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Affecting pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide
  • 5-(2-chlorophenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide

Uniqueness

5-(2-methoxyphenyl)-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its hydroxylated or chlorinated counterparts.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(2-pyridin-4-ylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-24-17-5-3-2-4-14(17)15-12-16(22-21-15)18(23)20-11-8-13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

KQUBPQIGWSOJDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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